molecular formula C13H8Cl2N2O2S B594510 5,7-Dichloro-1-(phenylsulfonyl)-6-azaindole CAS No. 1227270-60-1

5,7-Dichloro-1-(phenylsulfonyl)-6-azaindole

Cat. No. B594510
M. Wt: 327.179
InChI Key: DNVWMIXYUZZSHS-UHFFFAOYSA-N
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Description

The compound “5,7-Dichloro-1-indanone” is an organic chemical synthesis intermediate . It has a molecular formula of CHClO, an average mass of 201.049 Da, and a monoisotopic mass of 199.979568 Da .


Synthesis Analysis

In one study, a new class of 5,7-dichloro-1,3-benzoxazole derivatives were synthesized by fusing 5,7-dichloro-2-hydrazino-1,3-benzoxazole 3 nucleus with aliphatic acids, active methylene compounds, and with selected esters to form heterocyclic ring systems like 1,2,4-triazoles, pyrazoles, and triazine moieties .


Molecular Structure Analysis

The compounds were characterized by 1H NMR, IR, Mass, and 13C NMR spectral data .


Chemical Reactions Analysis

The compounds, when subjected to Vilsmeier–Haack reaction with POCl3 in DMF, yielded (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives .


Physical And Chemical Properties Analysis

The compound “5,7-Dichloro-1-indanone” is a solid with a light yellow appearance and is odorless .

Safety And Hazards

The compound “5,7-Dichloro-1-indanone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes eye irritation .

properties

IUPAC Name

1-(benzenesulfonyl)-5,7-dichloropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c14-11-8-9-6-7-17(12(9)13(15)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVWMIXYUZZSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC(=C32)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-1-(phenylsulfonyl)-6-azaindole

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